Cas no 2228452-84-2 (N-ethyl-3-(2-hydroxy-2-methylpropyl)benzamide)

N-Ethyl-3-(2-hydroxy-2-methylpropyl)benzamide is a synthetic benzamide derivative characterized by its unique structural features, including an ethylamide group and a hydroxyl-substituted tertiary carbon. This compound exhibits potential utility in pharmaceutical and agrochemical research due to its modular structure, which allows for further functionalization. The presence of the hydroxy-methylpropyl moiety enhances solubility in polar solvents, while the benzamide core provides stability under various conditions. Its well-defined molecular architecture makes it a promising intermediate for the development of bioactive molecules, particularly in the synthesis of analogs targeting neurological or metabolic pathways. The compound's purity and consistency are ensured through rigorous analytical validation.
N-ethyl-3-(2-hydroxy-2-methylpropyl)benzamide structure
2228452-84-2 structure
Product Name:N-ethyl-3-(2-hydroxy-2-methylpropyl)benzamide
CAS No:2228452-84-2
MF:C13H19NO2
MW:221.29546380043
CID:6352342
PubChem ID:165882156
Update Time:2025-05-20

N-ethyl-3-(2-hydroxy-2-methylpropyl)benzamide Chemical and Physical Properties

Names and Identifiers

    • N-ethyl-3-(2-hydroxy-2-methylpropyl)benzamide
    • 2228452-84-2
    • EN300-1746588
    • Inchi: 1S/C13H19NO2/c1-4-14-12(15)11-7-5-6-10(8-11)9-13(2,3)16/h5-8,16H,4,9H2,1-3H3,(H,14,15)
    • InChI Key: UNBFPCKSXITFOH-UHFFFAOYSA-N
    • SMILES: OC(C)(C)CC1C=CC=C(C(NCC)=O)C=1

Computed Properties

  • Exact Mass: 221.141578849g/mol
  • Monoisotopic Mass: 221.141578849g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 238
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 49.3Ų

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Additional information on N-ethyl-3-(2-hydroxy-2-methylpropyl)benzamide

Introduction to N-ethyl-3-(2-hydroxy-2-methylpropyl)benzamide (CAS No. 2228452-84-2)

N-ethyl-3-(2-hydroxy-2-methylpropyl)benzamide, a compound with the chemical identifier CAS No. 2228452-84-2, is a molecule that has garnered significant attention in the field of pharmaceutical research due to its unique structural properties and potential biological activities. This compound belongs to the class of amides, which are widely recognized for their diverse applications in medicinal chemistry. The structural motif of this molecule, featuring a benzamide core substituted with an N-ethyl group and a 3-(2-hydroxy-2-methylpropyl) side chain, imparts distinct chemical and pharmacological characteristics that make it a subject of interest for further investigation.

The benzamide moiety is a well-documented pharmacophore in drug discovery, often contributing to the binding affinity and specificity of small molecule inhibitors towards various biological targets. The presence of the hydroxymethyl group in the side chain not only influences the solubility and metabolic stability of the compound but also opens up possibilities for further derivatization and functionalization. This flexibility makes N-ethyl-3-(2-hydroxy-2-methylpropyl)benzamide a valuable scaffold for designing novel therapeutic agents.

In recent years, there has been growing interest in exploring the potential of amide-based compounds in addressing various therapeutic challenges. The structural features of N-ethyl-3-(2-hydroxy-2-methylpropyl)benzamide suggest that it may exhibit inhibitory effects on certain enzymes or receptors involved in metabolic disorders, inflammation, or cancer. Preliminary studies have hinted at its potential role in modulating biological pathways, although more comprehensive research is needed to fully elucidate its mechanism of action.

One of the most compelling aspects of this compound is its potential to serve as a lead molecule for drug development. The combination of a benzamide core with an N-substituent and a bulky side chain provides a unique balance between lipophilicity and polarizability, which are critical factors for drug-like properties. Additionally, the hydroxymethyl group can participate in hydrogen bonding interactions, enhancing binding affinity to biological targets. These features make N-ethyl-3-(2-hydroxy-2-methylpropyl)benzamide an attractive candidate for further optimization through structure-based drug design approaches.

The synthesis of N-ethyl-3-(2-hydroxy-2-methylpropyl)benzamide involves multi-step organic transformations that highlight the synthetic versatility of this class of compounds. The introduction of the N-substituent and the side chain requires careful selection of reagents and reaction conditions to ensure high yield and purity. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making it feasible to conduct extensive biological evaluations.

Recent advancements in computational chemistry have also played a crucial role in understanding the structural and functional properties of N-ethyl-3-(2-hydroxy-2-methylpropyl)benzamide. Molecular modeling studies have provided insights into its binding mode with potential target proteins, helping researchers predict its pharmacological activity more accurately. These computational approaches complement experimental efforts by providing rapid screening tools for identifying promising derivatives.

In addition to its potential therapeutic applications, N-ethyl-3-(2-hydroxy-2-methylpropyl)benzamide may also find utility in other areas such as agrochemicals or material science. The unique combination of functional groups in its structure allows for diverse chemical modifications, making it a versatile building block for synthesizing complex molecules with tailored properties.

Future research directions for this compound include exploring its efficacy in preclinical models and evaluating its safety profile for potential clinical development. Collaborative efforts between synthetic chemists, biochemists, and pharmacologists will be essential in unraveling its full potential as a therapeutic agent. The growing body of evidence supporting the importance of amide-based compounds in drug discovery makes N-ethyl-3-(2-hydroxy-2-methylpropyl)benzamide a promising candidate for further investigation.

The development of novel pharmaceuticals relies heavily on the discovery and optimization of lead compounds with desirable biological activities. N-ethyl-3-(2-hydroxy-2-methylpropyl)benzamide stands out as a compound with significant untapped potential due to its unique structural features and favorable physicochemical properties. As research continues to uncover new applications for this molecule, it is likely to play an important role in addressing some of today's most pressing medical challenges.

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